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Compound of Interest

Compound Name: Didecyltrisulfane

Cat. No.: B15420975 Get Quote

Disclaimer: Initial research did not yield specific information on the application of

Didecyltrisulfane in food preservation. The following documentation is based on Diallyl

Trisulfide (DATS), a well-researched organosulfur compound found in garlic (Allium sativum),

which serves as a representative example of a trisulfide compound with potential applications

in food preservation.

Application Notes
Diallyl trisulfide (DATS) is a principal bioactive component of garlic essential oil, responsible for

many of its characteristic sensory and biological properties.[1][2] In the context of food

preservation, DATS offers a dual-pronged approach by exhibiting both potent antimicrobial and

antioxidant activities.[2][3][4] Its ability to inhibit the growth of a wide range of foodborne

pathogens and spoilage microorganisms, coupled with its capacity to mitigate oxidative

degradation, makes it a promising natural alternative to synthetic food preservatives.[2][3]

These notes provide an overview of its efficacy and the mechanisms underpinning its

preservative actions.

1.1 Antimicrobial Activity: DATS has demonstrated significant inhibitory effects against various

pathogenic and spoilage bacteria, including Campylobacter jejuni, Escherichia coli,

Staphylococcus aureus, and Salmonella.[1][2][3] The antimicrobial efficacy is generally

attributed to the trisulfide moiety, which is more potent than the corresponding disulfide or

monosulfide analogs.[1] Its mechanism of action involves the disruption of bacterial cell

membrane integrity, leading to shrinkage and lysis.[1][3] Furthermore, DATS can interfere with
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critical cellular processes by downregulating key metabolic and transport systems, such as the

ABC transporter system, thereby reducing the bacteria's ability to cope with environmental

stress.[1]

1.2 Antioxidant Activity: Oxidative processes contribute significantly to food spoilage, leading to

the development of off-flavors, discoloration, and loss of nutritional value. DATS can act as an

antioxidant, helping to preserve food quality.[5] It can scavenge free radicals and may be

particularly effective in high-fat food matrices like processed meats or fried foods, where lipid

peroxidation is a primary concern.[2]

Data Presentation
The following tables summarize the quantitative data on the antimicrobial and antioxidant

efficacy of Diallyl Trisulfide (DATS).

Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Trisulfide (DATS) against Foodborne

Pathogens

Microorganism Strain MIC (µg/mL) Reference

Campylobacter jejuni 81-176 32 [1]

Campylobacter jejuni Chicken Isolate (1) 64 [1]

Campylobacter jejuni Chicken Isolates (13) ≤ 32 [1]

Escherichia coli

O157:H7
ATCC 35159 100

Bacillus cereus ATCC 4342 200

Listeria

monocytogenes
ATCC 19111 100

Staphylococcus

aureus
ATCC 15923 100

Vibrio cholerae ATCC 14101 100

Salmonella enterica ATCC 8326 200
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Table 2: Antioxidant Activity of Diallyl Trisulfide (DATS)

Assay IC₅₀ Value Conditions Reference

DPPH Radical

Scavenging
79.7 ± 0.93 mg/mL - [6]

Note: The reported IC₅₀ value is high, suggesting that while DATS has antioxidant properties,

its primary strength in food preservation may lie in its antimicrobial activity. The antioxidant

effect might be more significant in complex food systems or in synergy with other compounds.

[5]

Experimental Protocols
3.1 Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of DATS against a

target bacterium.[7]

3.1.1 Materials:

Diallyl Trisulfide (DATS) stock solution (e.g., in DMSO)

Sterile 96-well microtiter plates

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for aerobes, Wilkins-Chalgren

Anaerobe Broth for anaerobes)

Bacterial inoculum, standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

Microplate reader or visual inspection

3.1.2 Procedure:

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Pipette 100 µL of the

DATS stock solution into the first well and mix. Perform a two-fold serial dilution by
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transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100

µL from the last well.

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, resulting in a final

concentration of approximately 5 x 10⁵ CFU/mL.

Controls: Include a positive control (broth with inoculum, no DATS) and a negative control

(broth only). If a solvent like DMSO is used, include a solvent control.

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for

aerobes; anaerobic conditions for anaerobes).

Reading Results: The MIC is defined as the lowest concentration of DATS that completely

inhibits visible growth of the microorganism. This can be assessed visually or by measuring

the optical density (OD) with a microplate reader.

3.2 Protocol for In-Situ Efficacy Study in a Food Matrix (Chicken Meat)

This protocol is adapted from methodologies used to test the efficacy of natural antimicrobials

in meat products.[1][7]

3.2.1 Materials:

Sterile boneless, skinless chicken breast

Target pathogenic bacteria (e.g., Campylobacter jejuni)

DATS solutions at various concentrations (e.g., 1x, 2x, 5x MIC) in a food-grade carrier

Sterile stomacher bags

Buffered Peptone Water (BPW)

Appropriate selective agar plates for bacterial enumeration

Incubator

3.2.2 Procedure:
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Sample Preparation: Cut sterilized chicken breast into uniform portions (e.g., 10 g).

Inoculation: Inoculate each meat sample with a known concentration of the target bacterium

(e.g., 10⁴ CFU/g) and allow it to attach for 30 minutes.

Treatment: Evenly apply the DATS solutions to the surface of the inoculated meat samples. A

control group should be treated with the carrier solution only.

Storage: Package the samples and store them under refrigerated conditions (e.g., 4°C) for a

specified period (e.g., 7 days).

Microbial Analysis: At designated time points (e.g., Day 0, 3, 7), take a meat sample and

place it in a stomacher bag with 90 mL of BPW. Homogenize for 2 minutes.

Enumeration: Perform serial dilutions of the homogenate and plate onto selective agar.

Calculation: After incubation, count the colonies and calculate the bacterial load in CFU/g.

Compare the results from the DATS-treated groups to the control group to determine the log

reduction.

3.3 Protocol for Assessment of Antioxidant Activity (DPPH Assay)

This protocol outlines the procedure for evaluating the free radical scavenging activity of DATS

using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8]

3.3.1 Materials:

Diallyl Trisulfide (DATS) solutions of varying concentrations in methanol or ethanol

DPPH stock solution (e.g., 0.1 mM in methanol)

Methanol or ethanol

Spectrophotometer

96-well microplate or cuvettes

3.3.2 Procedure:
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Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DATS solution

(e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL).

Control/Blank: Prepare a control sample containing the solvent instead of the DATS solution.

A blank should contain only the solvent.

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of the solution at the characteristic wavelength of

DPPH (typically around 517 nm).

Calculation: Calculate the percentage of DPPH radical scavenging activity using the

following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the

sample with DATS.

IC₅₀ Determination: Plot the scavenging percentage against the DATS concentration to

determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH

radicals).

Mandatory Visualization
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Experimental Workflow: Antimicrobial Efficacy of DATS
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Proposed Antimicrobial Mechanism of DATS on C. jejuni
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Workflow: Antioxidant Activity (DPPH Assay)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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